molecular formula C16H20N4O2S B14012480 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide CAS No. 7467-61-0

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide

Cat. No.: B14012480
CAS No.: 7467-61-0
M. Wt: 332.4 g/mol
InChI Key: CNSIMCYISUDFFY-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is a chemical compound with the molecular formula C12H13N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-(1-methyl-2-pyrrolidinyl)-2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in intracellular pH. This mechanism is particularly effective in hypoxic tumor cells, where carbonic anhydrase IX is overexpressed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .

Properties

CAS No.

7467-61-0

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-amino-N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H20N4O2S/c1-20-11-3-5-15(20)14-4-2-10-18-16(14)19-23(21,22)13-8-6-12(17)7-9-13/h2,4,6-10,15H,3,5,11,17H2,1H3,(H,18,19)

InChI Key

CNSIMCYISUDFFY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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